

# Phase 1 Clinical Trial Results for TD-004 Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TD-004   |           |
| Cat. No.:            | B1193785 | Get Quote |

Information regarding the phase 1 clinical trial results for a compound designated **TD-004** is not currently available in the public domain. Extensive searches for "**TD-004** clinical trial phase 1 results," "**TD-004** mechanism of action," and "**TD-004** safety and efficacy data phase 1" did not yield any specific data, press releases, or publications for a drug with this identifier.

Therefore, a comparison guide with alternative treatments, including detailed data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be generated at this time.

## **Existing Treatments for Tardive Dyskinesia**

While information on **TD-004** is unavailable, it is pertinent to note the current landscape of treatments for tardive dyskinesia (TD), a condition characterized by involuntary movements. The primary approved treatments for TD are VMAT2 (vesicular monoamine transporter 2) inhibitors.[1][2] These medications work by reducing the release of dopamine in the brain, which helps to control the involuntary movements associated with the condition.[1]

The two most prominent FDA-approved VMAT2 inhibitors are:

 Valbenazine (Ingrezza®): This medication has demonstrated efficacy in reducing the symptoms of tardive dyskinesia.[1][3] Clinical trials have shown statistically significant improvements in the Abnormal Involuntary Movement Scale (AIMS) total score compared to placebo.[1]



• Deutetrabenazine (Austedo®): This is another VMAT2 inhibitor that has also been shown to be effective in treating tardive dyskinesia, with clinical trials demonstrating a significant improvement in AIMS total score versus placebo.[1]

Other treatment options that have been considered, though with less supporting evidence, include amantadine, clonazepam, and Ginkgo biloba.[1][4] In some cases, discontinuation or dose reduction of the medication causing TD may be considered.[2]

Without publicly available data on **TD-004**, a direct comparison to these established therapies is not possible. Researchers and drug development professionals interested in novel treatments for tardive dyskinesia should monitor for future disclosures of clinical trial data from companies developing new therapeutic agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

## References

- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. health.clevelandclinic.org [health.clevelandclinic.org]
- To cite this document: BenchChem. [Phase 1 Clinical Trial Results for TD-004 Not Publicly Available]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193785#td-004-clinical-trial-phase-1-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com